molecular formula C183H293N47O59 B12659153 Helospectin I CAS No. 93438-37-0

Helospectin I

Cat. No.: B12659153
CAS No.: 93438-37-0
M. Wt: 4096 g/mol
InChI Key: HTMVMVKJOPFRMK-OYZAELBCSA-N
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Description

Helospectin I is a neuropeptide belonging to the vasoactive intestinal peptide family. This compound has vasodilatory and antihypertensive activities, making it a compound of interest in various scientific fields .

Chemical Reactions Analysis

Helospectin I undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s methionine residues to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Biological Activity

Helospectin I is a neuropeptide belonging to the vasoactive intestinal peptide (VIP) family, which has garnered interest due to its significant biological activities, particularly in vascular and neuroendocrine functions. Isolated from the venom of helodermatid lizards, specifically Heloderma suspectum and Heloderma horridum, this compound is composed of 38 amino acids and exhibits a range of physiological effects that are critical for understanding its potential therapeutic applications.

Structural Characteristics

This compound is characterized by its unique structure, which includes an additional serine residue at the C-terminus compared to its analog, Helospectin II. This structural variation may influence its biological activity and receptor interactions.

This compound acts primarily as a vasodilator. Studies have demonstrated that it induces relaxation in human airways and cerebral arteries through mechanisms similar to those of other VIP-like peptides. The relaxation effect is dose-dependent, with significant responses observed at concentrations ranging from 101010^{-10} to 10610^{-6} mol/L. Specifically, it has been shown to produce relaxation effects amounting to 50% to 80% of pre-contraction levels induced by U46619 in feline middle cerebral arteries .

Biological Effects

  • Vasodilation : this compound has been found to significantly increase cerebral blood flow when administered intracerebrally in anesthetized cats, with maximum increases reported at 16% for this compound and even higher for Helospectin II and helodermin .
  • Neurotransmission : Immunochemical studies have localized helospectin-like peptides in nerve fibers around cerebral blood vessels, suggesting a role in neurovascular regulation. Co-localization with VIP-containing cell bodies indicates that these peptides may work synergistically within the nervous system .
  • Cardiovascular Effects : this compound has demonstrated the ability to induce hypotension through relaxation of cardiac smooth muscle, which is mediated by its interaction with specific receptors that are also responsive to other members of the VIP family .

Case Studies

Several case studies highlight the physiological relevance of this compound:

  • Study on Cerebral Blood Flow : A study involving intracerebral microinjections revealed that this compound significantly increased cerebral blood flow in a dose-dependent manner, indicating its potential utility in conditions characterized by reduced cerebral perfusion .
  • Immunohistochemical Localization : Research utilizing double immunostaining techniques has shown that helospectin-like immunoreactivity is prevalent in nerve cell bodies within the sphenopalatine ganglion, reinforcing its role as a neurotransmitter or neuromodulator .

Comparative Biological Activity

Peptide Source Amino Acids Vasodilatory Effect Cerebral Blood Flow Increase (%)
This compoundHeloderma suspectum3850% - 80%16 ± 7%
Helospectin IIHeloderma horridum39Similar profile19 ± 5%
HeloderminHeloderma suspectum/horridumVariableSimilar profile21 ± 5%

Properties

CAS No.

93438-37-0

Molecular Formula

C183H293N47O59

Molecular Weight

4096 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C183H293N47O59/c1-22-94(14)142(175(281)215-116(66-88(2)3)151(257)193-78-138(245)199-126(79-231)167(273)220-131(84-236)172(278)227-145(101(21)241)178(284)222-132(85-237)180(286)228-63-33-42-134(228)173(279)206-115(41-32-62-192-183(189)190)179(285)230-65-35-44-136(230)181(287)229-64-34-43-135(229)174(280)221-129(82-234)170(276)223-133(86-238)182(288)289)224-171(277)130(83-235)218-157(263)114(55-58-140(248)249)205-162(268)120(70-92(10)11)211-164(270)122(73-103-45-49-106(242)50-46-103)212-154(260)110(39-27-30-60-185)202-155(261)112(53-56-137(188)244)204-161(267)119(69-91(8)9)207-148(254)96(16)196-158(264)117(67-89(4)5)208-152(258)109(38-26-29-59-184)200-146(252)95(15)195-159(265)118(68-90(6)7)210-163(269)121(71-93(12)13)209-153(259)111(40-28-31-61-186)203-168(274)128(81-233)219-165(271)123(74-104-47-51-107(243)52-48-104)213-156(262)113(54-57-139(246)247)201-147(253)97(17)198-176(282)143(99(19)239)226-166(272)124(72-102-36-24-23-25-37-102)216-177(283)144(100(20)240)225-149(255)98(18)197-160(266)125(76-141(250)251)214-169(275)127(80-232)217-150(256)108(187)75-105-77-191-87-194-105/h23-25,36-37,45-52,77,87-101,108-136,142-145,231-243H,22,26-35,38-44,53-76,78-86,184-187H2,1-21H3,(H2,188,244)(H,191,194)(H,193,257)(H,195,265)(H,196,264)(H,197,266)(H,198,282)(H,199,245)(H,200,252)(H,201,253)(H,202,261)(H,203,274)(H,204,267)(H,205,268)(H,206,279)(H,207,254)(H,208,258)(H,209,259)(H,210,269)(H,211,270)(H,212,260)(H,213,262)(H,214,275)(H,215,281)(H,216,283)(H,217,256)(H,218,263)(H,219,271)(H,220,273)(H,221,280)(H,222,284)(H,223,276)(H,224,277)(H,225,255)(H,226,272)(H,227,278)(H,246,247)(H,248,249)(H,250,251)(H,288,289)(H4,189,190,192)/t94-,95-,96-,97-,98-,99+,100+,101+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,142-,143-,144-,145-/m0/s1

InChI Key

HTMVMVKJOPFRMK-OYZAELBCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N

Origin of Product

United States

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